L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride
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Overview
Description
L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride is a derivative of the amino acid proline. This compound is characterized by the presence of a methoxy group at the fourth position and a methyl group at the first position of the proline ring, with the hydrochloride salt form enhancing its solubility and stability. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with L-Proline as the starting material.
Methoxylation: A methoxy group is introduced at the fourth position of the proline ring through a nucleophilic substitution reaction.
Methylation: The methyl group is added at the first position using a methylating agent such as methyl iodide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the methoxylation and methylation reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted proline derivatives.
Scientific Research Applications
L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways: It modulates pathways related to amino acid metabolism and protein synthesis, influencing cellular functions and biochemical processes.
Comparison with Similar Compounds
L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride can be compared with other similar compounds such as:
L-Proline: The parent compound without the methoxy and methyl groups.
Trans-4-hydroxy-L-proline: A derivative with a hydroxyl group at the fourth position instead of a methoxy group.
L-Proline, 1-methyl-, methyl ester: A compound with a methyl group at the first position and an ester group.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOAHGNESDTECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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